Cas no 2228502-91-6 (3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)

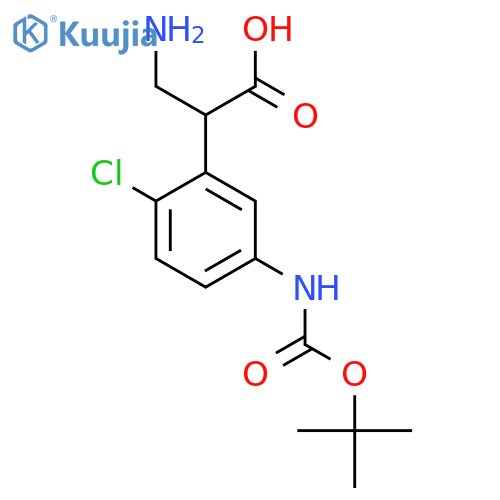

2228502-91-6 structure

商品名:3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid

3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid

- 2228502-91-6

- 3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid

- EN300-1876131

-

- インチ: 1S/C14H19ClN2O4/c1-14(2,3)21-13(20)17-8-4-5-11(15)9(6-8)10(7-16)12(18)19/h4-6,10H,7,16H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: YXZNIKRDBOLSRJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(C(=O)O)CN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 314.1033348g/mol

- どういたいしつりょう: 314.1033348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 102Ų

3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876131-0.25g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 0.25g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-0.1g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 0.1g |

$904.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-0.5g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 0.5g |

$987.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-5.0g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1876131-5g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 5g |

$2981.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-1g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 1g |

$1029.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-2.5g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 2.5g |

$2014.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-10g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 10g |

$4421.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-0.05g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 0.05g |

$864.0 | 2023-09-18 | ||

| Enamine | EN300-1876131-10.0g |

3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid |

2228502-91-6 | 10g |

$4421.0 | 2023-06-01 |

3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

2228502-91-6 (3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬